REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].N1C=CC=CC=1.[OH-:22].[K+].[O-:24][Mn](=O)(=O)=O.[K+]>C(O)C>[C:1]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:24])=[O:22])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:7])([CH3:8])[CH3:6])([CH3:2])[CH3:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
117.22 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath
|
Type
|
ADDITION
|
Details
|
To this mixture was added, in 10 gram portions every 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered hot
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
TEMPERATURE
|
Details
|
The combined filtrate and washes were heated for another 10 minutes on a steam bath
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered again with water
|
Type
|
WASH
|
Details
|
wash
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the upper layer crystallized
|
Type
|
CUSTOM
|
Details
|
This solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
The solid was washed with Ligroine (bp=35°-60° C.)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from heptanes
|
Type
|
CUSTOM
|
Details
|
An NMR spectrum, in CDCl3 was obtained in which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |